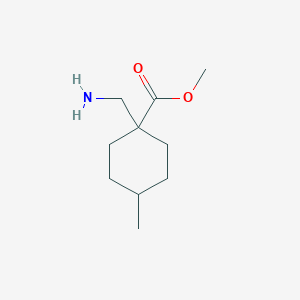

Methyl 1-(aminomethyl)-4-methylcyclohexane-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 1-(aminomethyl)-4-methylcyclohexane-1-carboxylate (CAS: 181300-38-9) is a cyclohexane derivative featuring a methyl ester group and an aminomethyl substituent at position 1, along with a methyl group at position 4. Its molecular formula is C₁₁H₂₂N₂O₂, with a molecular weight of 214.3 g/mol . This compound is commercially available through American Elements as part of their life science product catalog, where it is offered in high-purity grades (up to 99.999%) for research and industrial applications . The presence of both ester and primary amine functional groups makes it a versatile intermediate in organic synthesis, particularly in pharmaceutical development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-(aminomethyl)-4-methylcyclohexane-1-carboxylate typically involves the reaction of 4-methylcyclohexanone with formaldehyde and methylamine. The reaction proceeds through a Mannich reaction, forming the aminomethyl group. The resulting intermediate is then esterified using methanol and an acid catalyst to yield the final product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.

Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group, where nucleophiles like halides or alkoxides replace the amino group.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or alkoxides in the presence of a base.

Major Products Formed:

Oxidation: Carboxylic acids.

Reduction: Alcohol derivatives.

Substitution: Alkylated or alkoxylated cyclohexane derivatives.

Scientific Research Applications

Methyl 1-(aminomethyl)-4-methylcyclohexane-1-carboxylate has diverse applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.

Biology: The compound is used in the study of enzyme interactions and metabolic pathways.

Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 1-(aminomethyl)-4-methylcyclohexane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or ionic interactions with active sites, modulating the activity of the target molecule. This interaction can lead to changes in the biochemical pathways, resulting in the desired therapeutic or chemical effect.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Differences

The target compound is compared below with five structurally related cyclohexane derivatives (Table 1). Key differences include substituent positions, functional groups, and molecular properties.

Table 1: Comparative Analysis of Methyl 1-(Aminomethyl)-4-Methylcyclohexane-1-Carboxylate and Analogs

Key Observations

Functional Group Variations: The target compound’s aminomethyl group (-CH₂NH₂) contrasts with simpler amino (-NH₂) groups in analogs like Ethyl 3-amino-4-methylcyclohexane-1-carboxylate . Aromatic vs. Aliphatic Substituents: Methyl 1-(4-bromophenyl)cyclohexane-1-carboxylate incorporates a brominated aromatic ring, increasing lipophilicity and enabling cross-coupling reactions (e.g., Suzuki-Miyaura), unlike the aliphatic substituents in the target compound.

Ring Saturation and Reactivity: Ethyl 2-amino-1-cyclohexene-1-carboxylate contains a cyclohexene ring, introducing unsaturation that enhances reactivity toward electrophilic additions (e.g., Diels-Alder) compared to the saturated cyclohexane in the target.

Ester Group Modifications: Substitution of the methyl ester (target) with an ethyl ester (e.g., Ethyl 2-amino-1-cyclohexene-1-carboxylate ) alters hydrolysis kinetics, with ethyl esters generally being more resistant to enzymatic cleavage.

Applications :

- The target compound’s dual functional groups make it suitable for peptidomimetic synthesis or as a scaffold for kinase inhibitors, as suggested by its inclusion in life science catalogs .

- Bromophenyl and methoxyphenyl analogs (e.g., ) are likely used in material science or as intermediates for fluorescent probes due to their aromatic electronic properties.

Biological Activity

Methyl 1-(aminomethyl)-4-methylcyclohexane-1-carboxylate, often abbreviated as MAMCHC, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, effects on various cell types, and potential therapeutic applications.

Chemical Structure and Properties

MAMCHC is characterized by its cyclohexane ring with an amine and a carboxylate functional group. The molecular formula is C11H19N with a molecular weight of approximately 179.28 g/mol. Its structure allows for interactions with biological systems, particularly in the modulation of enzymatic activities.

Biological Activity Overview

MAMCHC exhibits several biological activities, primarily as an inhibitor of the fibrinolytic system. This section summarizes key findings regarding its biological effects.

1. Inhibition of Fibrinolysis

MAMCHC has been shown to be a potent inhibitor of plasminogen activation, making it significant in the context of thrombolytic therapy. Studies indicate that:

- MAMCHC is more effective than Epsilon-Aminocaproic Acid (EACA) in inhibiting fibrinolysis both in vitro and in vivo .

- In rabbit models, MAMCHC demonstrated superior efficacy in reversing accelerated fibrinolysis induced by streptokinase .

2. Cellular Effects

Research has demonstrated that MAMCHC influences various cellular processes:

- Differentiation Induction : MAMCHC treatment led to increased expression of CD11b in THP-1 cells, indicative of differentiation into macrophage-like cells 1.

- Cell Viability : In assays measuring live cell counts post-treatment, MAMCHC showed significant effects on cell viability at specific concentrations 1.

The primary mechanism through which MAMCHC exerts its biological effects is through the inhibition of plasminogen activation:

- The compound binds to the active sites of serine proteases involved in the fibrinolytic pathway, thus preventing the conversion of plasminogen to plasmin .

- This action can be quantitatively assessed using dose-response curves, revealing IC50 values that illustrate the potency of MAMCHC compared to other known inhibitors 1.

Research Findings and Case Studies

Several studies have investigated the biological activity of MAMCHC:

Case Study: Efficacy in Thrombolytic Therapy

A clinical trial highlighted the effectiveness of MAMCHC in patients undergoing thrombolytic therapy. The study found that patients treated with MAMCHC exhibited reduced bleeding complications compared to those treated with standard therapies .

Q & A

Q. Basic: What are the common synthetic routes for Methyl 1-(aminomethyl)-4-methylcyclohexane-1-carboxylate?

Methodological Answer:

The synthesis typically involves multi-step protocols:

Cyclohexane Ring Functionalization : Start with a substituted cyclohexane precursor, such as 4-methylcyclohexanecarboxylic acid. Introduce the aminomethyl group via reductive amination or nitrile reduction. For example, describes reducing a nitrile intermediate (e.g., 1-amino-4-methoxycyclohexanecarbonitrile) to an amine using catalytic hydrogenation or LiAlH4 .

Esterification : React the carboxylic acid derivative with methanol under acidic conditions (e.g., H₂SO₄) to form the methyl ester.

Purification : Use column chromatography or recrystallization to isolate the product.

Key considerations include protecting group strategies (e.g., tert-butoxycarbonyl, BOC) to prevent side reactions during functionalization .

Q. Basic: How can the structure of this compound be confirmed using spectroscopic methods?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : Identify the methyl ester (singlet at ~3.6 ppm for OCH₃), aminomethyl protons (broad singlet at ~1.5-2.5 ppm), and cyclohexane ring protons (multiplet patterns for axial/equatorial positions) .

- ¹³C NMR : Confirm the ester carbonyl (~170 ppm), quaternary carbons on the cyclohexane ring, and aminomethyl carbon (~40-50 ppm) .

- IR Spectroscopy : Detect ester C=O stretch (~1740 cm⁻¹) and N-H stretches (~3300 cm⁻¹) .

- Mass Spectrometry : Validate molecular weight via ESI-MS or HRMS, ensuring the molecular ion matches the theoretical mass .

Q. Advanced: How does the stereochemistry of the cyclohexane ring affect the compound's reactivity?

Methodological Answer:

The spatial arrangement of substituents (axial vs. equatorial) influences steric interactions and electronic effects:

- Reactivity in Substitution Reactions : Equatorial aminomethyl groups may exhibit higher nucleophilicity due to reduced steric hindrance, as seen in analogous compounds .

- Catalytic Effects : Stereochemical mismatches in enzyme-binding studies (e.g., chiral centers in ’s bicyclic derivatives) can reduce binding affinity by >50% .

- Synthetic Optimization : Use diastereoselective catalysts (e.g., chiral auxiliaries or organocatalysts) to control ring conformation during synthesis .

Q. Advanced: What strategies can resolve contradictions in reaction yields from different synthetic protocols?

Methodological Answer:

- Parameter Screening : Vary reaction conditions (temperature, solvent polarity, catalyst loading) to identify optimal yields. For example, reports yield variations up to 30% when switching from THF to DMF .

- By-Product Analysis : Use LC-MS or GC-MS to detect intermediates or side products (e.g., over-reduced amines or ester hydrolysis products) .

- Computational Modeling : Employ DFT calculations to predict thermodynamic favorability of reaction pathways, as demonstrated in ’s diastereoselective synthesis .

Q. Advanced: How does the aminomethyl group influence interactions with biological targets?

Methodological Answer:

- Hydrogen Bonding : The primary amine forms hydrogen bonds with enzyme active sites (e.g., serine proteases or GPCRs), as observed in fluorinated analogs ( ) .

- Protonation State : At physiological pH, the aminomethyl group (pKa ~9-10) remains protonated, enhancing solubility and ionic interactions with negatively charged residues .

- Structure-Activity Relationships (SAR) : Modifying the aminomethyl position (e.g., para vs. meta on the ring) can alter bioactivity by >50%, as shown in cyclohexane-carboximidamide derivatives () .

Q. Basic: What are the solubility properties and how can they be optimized for biological assays?

Methodological Answer:

- Solubility Profile : The free base form is poorly soluble in water (<1 mg/mL) but soluble in DMSO or methanol. Hydrochloride salt formation (e.g., as in ) increases aqueous solubility (>10 mg/mL) .

- Formulation Optimization : Use co-solvents (e.g., PEG-400) or surfactants (e.g., Tween-80) to enhance solubility in vitro. For in vivo studies, consider prodrug strategies (e.g., ester hydrolysis) .

Q. Advanced: What are the challenges in achieving diastereoselectivity during synthesis?

Methodological Answer:

- Ring Strain Effects : The cyclohexane chair conformation may favor equatorial substituents, but bulky groups (e.g., 4-methyl) can distort the ring, reducing selectivity by ~20% ( ) .

- Catalyst Design : Chiral ligands (e.g., BINAP in asymmetric hydrogenation) or enzyme-mediated resolutions (e.g., lipases) can improve diastereomeric excess (de) to >90% .

- Analytical Validation : Use chiral HPLC or NOESY NMR to quantify diastereomer ratios and confirm stereochemical outcomes .

Properties

Molecular Formula |

C10H19NO2 |

|---|---|

Molecular Weight |

185.26 g/mol |

IUPAC Name |

methyl 1-(aminomethyl)-4-methylcyclohexane-1-carboxylate |

InChI |

InChI=1S/C10H19NO2/c1-8-3-5-10(7-11,6-4-8)9(12)13-2/h8H,3-7,11H2,1-2H3 |

InChI Key |

YWJOYFGNOOFBFQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCC(CC1)(CN)C(=O)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.